(2-Chloro-4-methanesulfonyl-phenyl)-methanol

説明

特性

IUPAC Name |

(2-chloro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCUBUXRPJBKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654965 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181300-40-3 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-4-methanesulfonyl-phenyl)-methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chloro-4-methanesulfonyl-phenyl)-methanol

Section 1: Core Identity and Strategic Importance

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is a highly functionalized aromatic alcohol that serves as a critical intermediate in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic value stems from the orthogonal reactivity of its three key structural features: the benzylic alcohol, the chlorinated aromatic ring, and the electron-withdrawing methanesulfonyl group. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications for researchers and drug development professionals.

Fundamental Identifiers

Precise identification is paramount in chemical research and development. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2-chloro-4-methylsulfonylphenyl)methanol | [] |

| CAS Number | 181300-40-3 | [] |

| Molecular Formula | C₈H₉ClO₃S | [] |

| Molecular Weight | 220.67 g/mol | [] |

| InChI Key | ALCUBUXRPJBKNU-UHFFFAOYSA-N | [] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl | [] |

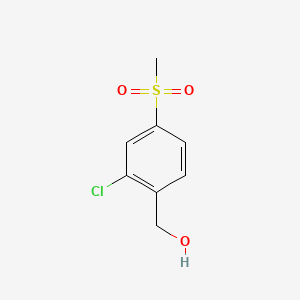

Chemical Structure

The molecule's functionality is best understood by visualizing its structure, which features a benzene ring substituted with chloro, methanesulfonyl, and hydroxymethyl groups at positions 2, 4, and 1, respectively.

Caption: 2D structure of (2-Chloro-4-methanesulfonyl-phenyl)-methanol.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is essential for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Predicted Physicochemical Properties

While extensive experimental data is not publicly available, computational models provide reliable estimates for key physicochemical parameters.

| Property | Predicted Value | Notes |

| XLogP3 | 1.4 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptor Count | 3 | From the two sulfonyl oxygens and the hydroxyl oxygen. |

| Rotatable Bond Count | 3 | Provides conformational flexibility. |

| Topological Polar Surface Area | 65.9 Ų | Influences membrane permeability and solubility. |

Spectroscopic Signature Analysis

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected ¹H and ¹³C NMR chemical shifts are critical for reaction monitoring and quality control. Shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chloro and methanesulfonyl groups will shift aromatic protons and carbons downfield.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H (ortho to -SO₂Me) | ~8.0 | d | 1H | H-3 |

| Aromatic H (ortho to -Cl) | ~7.8 | d | 1H | H-6 |

| Aromatic H (meta to both) | ~7.6 | dd | 1H | H-5 |

| Benzylic CH₂ | ~4.7 | s | 2H | -CH₂OH |

| Hydroxyl OH | Variable (2.0-4.0) | br s | 1H | -OH |

| Methyl CH₃ | ~3.2 | s | 3H | -SO₂CH₃ |

Note: Predicted shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and concentration.[2][3][4][5]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 220.67 would be expected. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the methyl group from the sulfone.

Section 3: The Chemistry of a Multifunctional Building Block

The synthetic utility of (2-Chloro-4-methanesulfonyl-phenyl)-methanol arises from the distinct reactivity of its functional groups. The interplay between the electron-withdrawing substituents and the benzylic alcohol creates a versatile platform for constructing more complex molecules.

The Benzylic Alcohol: A Handle for Oxidation and Substitution

The primary benzylic alcohol is arguably the most versatile functional group on the molecule. It serves as a precursor to the corresponding aldehyde and carboxylic acid, which are common motifs in pharmacologically active compounds.[6]

Oxidation to Aldehyde: The selective oxidation to 2-chloro-4-methanesulfonylbenzaldehyde is a cornerstone transformation. This aldehyde is a key electrophile for forming C-C and C-N bonds via reactions like Wittig, Grignard, and reductive amination.

Sources

(2-Chloro-4-methanesulfonyl-phenyl)-methanol CAS number 181300-40-3

An In-depth Technical Guide to (2-Chloro-4-methanesulfonyl-phenyl)-methanol (CAS: 181300-40-3)

Foreword

In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical entities rely heavily on the availability of versatile and well-characterized building blocks. (2-Chloro-4-methanesulfonyl-phenyl)-methanol has emerged as a significant intermediate, providing a robust scaffold for the development of complex, pharmacologically active molecules. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a comprehensive technical overview of this compound. We will delve into its physicochemical properties, logical synthetic pathways, critical applications in medicinal chemistry, and essential safety protocols, grounding our discussion in established scientific principles to empower your research and development endeavors.

Core Compound Analysis: Properties and Spectroscopic Profile

A foundational understanding of a chemical intermediate begins with its physical and structural characteristics. (2-Chloro-4-methanesulfonyl-phenyl)-methanol is a white to off-white crystalline solid.[1] Its molecular structure, featuring a chlorinated phenyl ring substituted with both a methanesulfonyl group and a hydroxymethyl group, provides a unique combination of chemical reactivity and stability.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 181300-40-3 | [2] |

| Molecular Formula | C₈H₉ClO₃S | [1][2][] |

| Molecular Weight | 220.67 g/mol | [2][] |

| MDL Number | MFCD06203107 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically available at 95%+ | [2] |

Structural Elucidation: A Spectroscopic Roadmap

Confirmation of the identity and purity of (2-Chloro-4-methanesulfonyl-phenyl)-methanol is unequivocally established through a suite of spectroscopic techniques. While raw spectra should always be analyzed, the expected data provides a self-validating system for structural confirmation.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region will display complex splitting patterns for the three protons on the phenyl ring. A characteristic singlet will appear for the three protons of the methanesulfonyl (–SO₂CH₃) group. The benzylic methylene protons (–CH₂OH) will likely appear as a doublet, which collapses to a singlet upon D₂O exchange, and the hydroxyl proton will present as a triplet (or a broad singlet), coupling to the adjacent methylene group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for the carbon backbone, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, methyl, and methylene carbons).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol. Strong, sharp peaks around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹ are indicative of the asymmetric and symmetric S=O stretching of the sulfone group, respectively.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is the isotopic signature of a molecule containing one chlorine atom.

Synthesis and Mechanism: A Logical Approach

While multiple synthetic routes to (2-Chloro-4-methanesulfonyl-phenyl)-methanol may exist, a common and logical pathway involves the selective reduction of a more oxidized precursor, such as the corresponding carboxylic acid or aldehyde. This approach is often favored due to the high functional group tolerance of modern reducing agents.

Recommended Synthetic Protocol: Reduction of 2-Chloro-4-methanesulfonylbenzoic Acid

This protocol describes a reliable method starting from the commercially available benzoic acid derivative. The choice of sodium borohydride in combination with a Lewis acid like boron trifluoride etherate provides a powerful yet selective system for reducing the carboxylic acid to the primary alcohol without affecting the sulfone or chloro groups.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-chloro-4-methanesulfonylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of acid).

-

Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred suspension. Exercise caution as hydrogen gas evolution will occur.

-

Lewis Acid Addition: Once the initial effervescence subsides, add boron trifluoride etherate (BF₃·OEt₂, 1.5-2.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: BF₃·OEt₂ coordinates to the carbonyl oxygen, activating the carboxylic acid towards reduction by the hydride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol to the flask at 0 °C to destroy any excess borohydride. Subsequently, add 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3) to neutralize the mixture and precipitate the product.

-

Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (2-Chloro-4-methanesulfonyl-phenyl)-methanol as a crystalline solid.

Caption: A representative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The utility of (2-Chloro-4-methanesulfonyl-phenyl)-methanol lies in its identity as a versatile chemical scaffold.[] The distinct functional groups—a primary alcohol, a sulfone, and an aryl chloride—each offer a handle for diverse and orthogonal chemical transformations. This makes it a valuable precursor for creating libraries of complex molecules for biological screening.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are common functionalities in active pharmaceutical ingredients (APIs).

-

Coupling Reactions: The aryl chloride is a prime substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nucleophilic Substitution: The benzylic alcohol can be converted into a leaving group (e.g., a mesylate or tosylate), enabling subsequent nucleophilic substitution reactions to introduce a wide array of other functional groups.

This compound and its close analogs are recognized as key intermediates for APIs, including those with potential anti-inflammatory or antimicrobial properties.[5] For instance, the 4-(methylsulfonyl)phenyl moiety is a classic pharmacophore found in selective COX-2 inhibitors like Etoricoxib and Celecoxib, highlighting the relevance of this structural class in drug design.[6][7]

Caption: Logical relationships from the core intermediate to potential therapeutic applications.

Safety, Handling, and Storage

As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous. Adherence to established safety protocols is a non-negotiable aspect of laboratory work.

Table 2: Recommended Safety and Handling Protocols

| Protocol | Guideline |

| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9] |

| Engineering Controls | Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust and ensure adequate ventilation.[8][9] Eyewash stations and safety showers must be readily accessible. |

| Handling Practices | Avoid generating dust. Do not breathe dust, vapors, or mist.[8][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling and before breaks.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from strong oxidizing agents and incompatible materials.[8] |

| Disposal | Dispose of waste materials and contaminated containers in accordance with all applicable local, regional, and national regulations.[10] |

Conclusion

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is more than a mere catalog chemical; it is a strategically designed building block that offers significant advantages to the research and drug development community. Its well-defined structure and orthogonally reactive functional groups provide a reliable and versatile platform for the synthesis of diverse and novel compounds. By understanding its properties, employing logical synthetic strategies, and adhering to rigorous safety standards, researchers can effectively leverage this intermediate to accelerate the discovery of the next generation of therapeutics.

References

- Title: (2-CHLORO-4-METHANESULFONYL-PHENYL)

- Title: 181300-40-3 | MFCD06203107 | (2-Chloro-4-methanesulfonyl-phenyl)

- Title: CAS 181300-40-3 (2-chloro-4-(methylsulfonyl)phenyl)

- Title: SAFETY DATA SHEET - Methanex Corporation Source: Methanex Corporation URL

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: (2-chloro-4-methanesulfonyl-phenyl)-methanol(181300-40-3)

- Title: Safety Data Sheet - CymitQuimica Source: CymitQuimica URL

- Title: SAFETY DATA SHEET - Medline Source: Medline URL

- Title: Safety Data Sheet - Cayman Chemical Source: Cayman Chemical URL

- Title: (2-Chloro-4-methanesulfonylphenyl)

- Title: (2-Chlorophenyl)(4-methylphenyl)

- Title: (2-Chloro-4-methylphenyl)

- Title: Preparation method of 2-chloro-1-methyl-4-(methylsulfonyl)

- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL

- Title: Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Title: Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl)

Sources

- 1. lookchem.com [lookchem.com]

- 2. 181300-40-3 | MFCD06203107 | (2-Chloro-4-methanesulfonyl-phenyl)-methanol | acints [acints.com]

- 4. (2-CHLORO-4-METHANESULFONYL-PHENYL)-METHANOL(181300-40-3) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 7. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. methanex.com [methanex.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Molecular Structure Elucidation of (2-Chloro-4-methanesulfonyl-phenyl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of a novel chemical entity is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth, technical framework for the comprehensive molecular structure elucidation of (2-Chloro-4-methanesulfonyl-phenyl)-methanol, a compound of interest in medicinal chemistry. While this specific molecule serves as our primary subject, the principles and workflows detailed herein are broadly applicable to the structural analysis of a wide array of small organic molecules. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, causality-driven narrative, explaining the "why" behind each experimental choice. We will traverse the necessary steps from synthesis confirmation to definitive 3D structural determination, grounding each technique in authoritative theory and practice.

Introduction: The Imperative of Structural Certainty

In the landscape of pharmaceutical development, ambiguity is the enemy of progress. The molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. An incomplete or erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationship (SAR) studies, and potentially catastrophic safety issues. Therefore, a multi-faceted analytical approach is not merely best practice; it is a scientific and regulatory necessity.

(2-Chloro-4-methanesulfonyl-phenyl)-methanol (C₈H₉ClO₃S, Molecular Weight: 220.67 g/mol ) presents a unique combination of functional groups: a chlorinated aromatic ring, a methanesulfonyl substituent, and a benzylic alcohol.[] Each of these moieties imparts specific spectroscopic signatures and chemical properties that must be rigorously identified and pieced together to confirm the final structure. This guide will detail the logical workflow for achieving this, beginning with the synthesis and culminating in an unambiguous structural assignment validated by orthogonal analytical techniques.

Synthesis and Purification: The Foundation of Analysis

A prerequisite for any structural elucidation is the synthesis and purification of the target compound to a high degree of purity. Impurities can confound spectroscopic data and lead to incorrect structural assignments.

Proposed Synthetic Route: Reduction of a Benzaldehyde Precursor

A logical and common synthetic pathway to (2-Chloro-4-methanesulfonyl-phenyl)-methanol is the reduction of the corresponding aldehyde, 2-chloro-4-(methylsulfonyl)benzaldehyde.[2] This precursor is commercially available or can be synthesized via established methods.[3]

Experimental Protocol: Reduction of 2-chloro-4-(methylsulfonyl)benzaldehyde

-

Dissolution: Dissolve 2-chloro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to moderate the exothermic reaction and prevent the formation of byproducts.

-

Reductant Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution. The use of a mild reductant is selective for the aldehyde and will not reduce the sulfone or the aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to purified product.

Spectroscopic Characterization: Assembling the Structural Puzzle

With a purified sample in hand, a suite of spectroscopic techniques is employed. Each method provides a unique piece of information, and their combined data allows for the confident assembly of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: This technique identifies the number of different proton environments and their neighboring protons. For (2-Chloro-4-methanesulfonyl-phenyl)-methanol, we expect to see distinct signals for the aromatic protons, the benzylic alcohol protons (CH₂ and OH), and the methyl sulfone protons.

-

Aromatic Protons (Ar-H): These protons typically resonate in the 6.5-8.0 ppm region.[4][5] The substitution pattern on the benzene ring will lead to a specific splitting pattern (e.g., doublets, doublet of doublets) that is key to confirming the relative positions of the substituents.

-

Benzylic Protons (CH₂OH): The protons of the CH₂ group adjacent to the aromatic ring are expected in the 2.0-3.0 ppm range, though shifted downfield by the adjacent oxygen.[6] They will likely appear as a singlet, or a doublet if coupled to the OH proton.

-

Alcohol Proton (OH): This proton's chemical shift is variable and depends on concentration and solvent. It often appears as a broad singlet.

-

Methanesulfonyl Protons (SO₂CH₃): These three protons will appear as a sharp singlet, typically in the 3.0-3.5 ppm region.

-

-

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

-

Aromatic Carbons: These will appear in the 110-150 ppm range.[7][8] The number of signals will indicate the symmetry of the aromatic ring.

-

Benzylic Carbon (CH₂OH): This carbon will be found in the 60-70 ppm region.

-

Methanesulfonyl Carbon (SO₂CH₃): This methyl carbon will appear further downfield than a typical alkane methyl due to the electron-withdrawing sulfone group.

-

Table 1: Predicted NMR Chemical Shifts for (2-Chloro-4-methanesulfonyl-phenyl)-methanol

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Ar-H | 6.5 - 8.0 | 110 - 150 | Multiplets |

| CH₂OH | ~4.5 - 5.0 | ~60 - 70 | Singlet/Doublet |

| OH | Variable | N/A | Broad Singlet |

| SO₂CH₃ | ~3.0 - 3.5 | ~40 - 50 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[9] High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Expected Molecular Ion: For C₈H₉ClO₃S, the expected monoisotopic mass is approximately 220.0012 Da. HRMS should confirm this value to within a few parts per million.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, providing strong evidence for a single chlorine atom in the molecule.

-

Fragmentation: Key fragmentation patterns for sulfones often involve the loss of SO₂ (64 Da).[10][11] The fragmentation of the benzylic alcohol may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.[13][14]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and CH₃ groups will be just below 3000 cm⁻¹.

-

S=O Stretches: The sulfone group will show two strong, characteristic absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-O Stretch: The C-O stretch of the primary alcohol will be in the 1050-1150 cm⁻¹ region.[15]

Definitive 3D Structure Determination: X-ray Crystallography

While the combination of NMR, MS, and IR can provide a confident structural assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure, including the precise three-dimensional arrangement of atoms and stereochemistry.[16][17][18]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound.[18] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[19]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure.[20]

The result is a detailed 3D model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Integrated Workflow for Structural Elucidation

Caption: Comprehensive workflow for molecular structure elucidation.

Safety Considerations

While comprehensive toxicological data for this specific compound is not available, the constituent functional groups suggest that appropriate safety precautions should be taken. Chlorinated aromatic compounds and sulfones should be handled with care.[21][22][23] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The structural elucidation of a novel compound like (2-Chloro-4-methanesulfonyl-phenyl)-methanol is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. From the foundational step of ensuring sample purity through a well-defined synthesis, to the detailed mapping of the molecular framework by NMR, and the confirmation of mass and functional groups by MS and IR, each technique provides a critical layer of information. Ultimately, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution 3D structural data. By following this logically structured, evidence-based workflow, researchers and drug development professionals can proceed with confidence in the identity and structure of their molecules, a critical prerequisite for successful downstream research and development.

References

-

JoVE. NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Fiveable. X-ray crystallography Definition - Organic Chemistry II Key Term. [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]

-

Taylor & Francis Online. Insights into non-ideal behaviour of benzyl alcohol with (C2-C4) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. [Link]

-

ResearchGate. Mass Spectra of Sulfoxides and Sulfones. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

ResearchGate. FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol. [Link]

-

Science Museum. X-ray crystallography: Revealing our molecular world. [Link]

-

Allumiqs. Small Molecule Analysis. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Reddit. IR Spectrum of Benzyl Alcohol(?). [Link]

-

PubChem. 3-Chloro-4-(methylsulfonyl)benzenemethanol. [Link]

-

ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Bis(4-chlorophenyl) sulfone. [Link]

-

ResearchGate. synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. [Link]

-

PubChemLite. 2-chloro-4-(methylsulfonyl)benzaldehyde (C8H7ClO3S). [Link]

-

PubChem. (2-Chloro-4-methylphenyl)methanol. [Link]

-

PubChem. (2-Chloro-4-ethoxyphenyl)(phenyl)methanol. [Link]

-

PubChem. (2-Amino-4-chlorophenyl)methanol. [Link]

- Google Patents. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Google Patents. Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

-

PubChem. (2-Chloro-5-(4-methylpyridin-3-yl)phenyl)methanol. [Link]

- Google Patents. Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene.

- Google Patents.

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

Sources

- 2. PubChemLite - 2-chloro-4-(methylsulfonyl)benzaldehyde (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. allumiqs.com [allumiqs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. azolifesciences.com [azolifesciences.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 20. rigaku.com [rigaku.com]

- 21. Bis(4-chlorophenyl) sulfone(80-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

(2-Chloro-4-methanesulfonyl-phenyl)-methanol synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of (2-Chloro-4-methanesulfonyl-phenyl)-methanol

Abstract

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is a key building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents and agrochemicals. Its specific substitution pattern—a chlorine atom ortho to the hydroxymethyl group and a methanesulfonyl group para—imparts unique electronic and steric properties that are crucial for molecular recognition and biological activity. This guide provides an in-depth exploration of the primary synthetic precursors to this target molecule, focusing on scientifically robust and field-proven methodologies. We will dissect two principal synthetic pathways, starting from common industrial materials, and detail the reduction of the immediate aldehyde precursor. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this vital intermediate.

The Immediate Precursor: Reduction of 2-Chloro-4-methanesulfonylbenzaldehyde

The most direct and efficient route to synthesizing (2-Chloro-4-methanesulfonyl-phenyl)-methanol is through the selective reduction of its corresponding aldehyde, 2-Chloro-4-methanesulfonylbenzaldehyde.[1][2][3][4][5] The aldehyde's carbonyl group is highly susceptible to nucleophilic attack by hydride reagents, offering a clean and high-yielding conversion to the primary alcohol.

Mechanistic Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6] Its selection is based on several key advantages:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce more stable functional groups such as esters, amides, or the sulfone moiety present in the molecule.[6][7] This selectivity obviates the need for protecting groups and simplifies the reaction workup.

-

Operational Simplicity: The reaction can be conducted under mild conditions, typically at room temperature or below, in common protic solvents like methanol or ethanol.[8]

-

Safety and Cost: Compared to more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, less sensitive to moisture, and more cost-effective for large-scale synthesis.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the reaction or upon acidic workup to yield the final benzyl alcohol product.[6][9]

Caption: Final reduction step to the target molecule.

Experimental Protocol: Reduction of 2-Chloro-4-methanesulfonylbenzaldehyde

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methanesulfonylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde) at room temperature.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is often accompanied by gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Slowly and carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Pathways to Core Precursors

The synthesis of the key aldehyde or its corresponding carboxylic acid intermediate can be approached from several commercially viable starting materials. We will examine two authoritative pathways.

Pathway A: From 4-Methylsulfonyltoluene

This pathway is a classic example of building molecular complexity through sequential chlorination and oxidation. It leverages the well-understood principles of electrophilic aromatic substitution and side-chain oxidation.

Caption: Synthesis of the benzoic acid precursor from 4-methylsulfonyltoluene.

Step 1: Chlorination of 4-Methylsulfonyltoluene

The initial step involves the regioselective chlorination of 4-methylsulfonyltoluene. The methyl group is an ortho-, para-director, while the powerful electron-withdrawing methanesulfonyl group is a meta-director. The directing effects combine to strongly favor chlorination at the position ortho to the methyl group (and meta to the sulfonyl group).[10][11][12][13]

-

Experimental Protocol:

-

Charge a reactor with 4-methylsulfonyltoluene (1.0 eq) and a low-polarity solvent such as carbon tetrachloride or dichloromethane.[11][12]

-

Add a catalytic amount of iron powder or another Lewis acid (e.g., iodine).[11][12]

-

Bubble chlorine gas (Cl₂) through the solution while maintaining the temperature. Monitor the reaction via Gas Chromatography (GC) until optimal conversion to 2-chloro-4-methylsulfonyltoluene is achieved.[11][12]

-

Upon completion, purge the system with nitrogen, cool, and wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove the catalyst and HCl.

-

The solvent is removed under vacuum to yield the crude product, which can be used directly or purified by distillation.

-

Step 2: Oxidation to 2-Chloro-4-methylsulfonylbenzoic Acid

The methyl group of 2-chloro-4-methylsulfonyltoluene is oxidized to a carboxylic acid. This step can be challenging due to the deactivating effects of the chloro and sulfonyl groups on the aromatic ring.[14] Strong oxidizing conditions are required.

-

Experimental Protocol (Nitric Acid Oxidation):

-

In a high-pressure reactor, combine 2-chloro-4-methylsulfonyltoluene (1.0 eq) with aqueous nitric acid (e.g., 30-68% HNO₃).[10][12] Some methods also employ a phosphoric acid solution as a co-solvent.[10]

-

Maintain the reaction for several hours until the oxidation is complete, as monitored by HPLC.

-

Cool the reactor, carefully vent any generated NOx gases into a scrubber, and dilute the mixture with water.

-

The solid 2-chloro-4-methylsulfonylbenzoic acid product precipitates and can be isolated by filtration, washed with water, and dried.[12] An overall yield of 85% with 87% purity has been reported for a related synthesis.[15]

-

Pathway B: From 3-Chloro-4-methylaniline

This alternative route utilizes a Sandmeyer-type reaction to install a fluorine atom, which is later displaced by the methylthio group, followed by oxidation. This pathway offers a different set of intermediates and can be advantageous depending on raw material availability.

Caption: Synthesis of a key toluene intermediate from an aniline precursor.

Step 1 & 2: Synthesis of 2-Chloro-4-fluorotoluene

This transformation is achieved via a diazotization reaction followed by thermal decomposition (pyrolysis) in the presence of a fluoride source, a variation of the Balz-Schiemann reaction.[16][17][18][19][20]

-

Experimental Protocol:

-

Cool anhydrous hydrogen fluoride (HF) to below 5 °C in a suitable reactor.[16][19]

-

Slowly add 3-chloro-4-methylaniline (1.0 eq) while maintaining the low temperature.[16]

-

Add sodium nitrite (NaNO₂, ~1.0 eq) in portions to form the diazonium fluoride salt in situ.[16][18][19]

-

After the addition is complete, carefully raise the temperature in a controlled manner (e.g., to 80 °C) to induce pyrolysis of the diazonium salt, which decomposes to release N₂ gas and form the desired 2-chloro-4-fluorotoluene.[16][18]

-

After cooling, the organic layer is separated, neutralized with a dilute base, and purified by distillation to yield the product with high purity (>99%).[16]

-

Step 3 & 4: Thioether Formation and Oxidation

The fluorine atom in 2-chloro-4-fluorotoluene can be displaced by a methylthio group via nucleophilic aromatic substitution. The resulting thioether is then oxidized to the target sulfone. The oxidation of thioethers to sulfones is a standard transformation, often accomplished with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[21][22] The resulting 2-chloro-4-methylsulfonyltoluene is the same intermediate as in Pathway A, which can then be oxidized to the benzoic acid as previously described.

Data Summary

The selection of a synthetic pathway often depends on a balance of yield, purity, cost, and operational safety. The following table summarizes key quantitative data associated with the discussed transformations.

| Reaction Step | Starting Material | Product | Key Reagents | Yield | Purity | Reference(s) |

| Final Reduction | 2-Chloro-4-methanesulfonylbenzaldehyde | (2-Chloro-4-methanesulfonyl-phenyl)-methanol | NaBH₄, Methanol | High (>90% typical) | High | [6],[8] |

| Pathway A-1 | 4-Methylsulfonyltoluene | 2-Chloro-4-methylsulfonyltoluene | Cl₂, Fe or I₂ | ~94.8% (molar) | ~96% (GC) | [11],[12] |

| Pathway A-2 | 2-Chloro-4-methylsulfonyltoluene | 2-Chloro-4-methylsulfonylbenzoic Acid | HNO₃, H₃PO₄ | High | >90% | [10],[12] |

| Pathway B-1/2 | 3-Chloro-4-methylaniline | 2-Chloro-4-fluorotoluene | NaNO₂, anhy. HF | ~81.8% | >99% (GC) | [16],[18] |

Conclusion

The synthesis of (2-Chloro-4-methanesulfonyl-phenyl)-methanol is reliably achieved through the reduction of its aldehyde precursor, 2-Chloro-4-methanesulfonylbenzaldehyde, using sodium borohydride. The synthesis of this key aldehyde, or its corresponding benzoic acid, can be approached via robust, multi-step pathways. The route starting from 4-methylsulfonyltoluene involves a straightforward chlorination and a challenging but effective side-chain oxidation. An alternative pathway commencing with 3-chloro-4-methylaniline provides access to the same core intermediate through a diazotization/fluorination sequence followed by nucleophilic substitution and oxidation. The choice between these pathways will be dictated by factors including raw material cost, process safety considerations (particularly the handling of chlorine gas or anhydrous HF), and the desired scale of production. This guide provides the foundational chemical principles and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Preparation method of 2-chloro-4-fluorotoluene. Eureka | Patsnap. [Link]

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Semantic Scholar. [Link]

-

Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. RSC Publishing. [Link]

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. [Link]

-

Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. [Link]

-

Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]

- CN101817770B - Method for preparing methylthio-benzoic acid.

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

- CN101712641A - Method for preparing methylthio benzoic acid.

- US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

-

2-chloro-4-(methylsulfonyl)benzaldehyde (C8H7ClO3S). PubChem. [Link]

Sources

- 1. 2-CHLORO-4-(METHYLSULFONYL)BENZALDEHYDE HYDRATE | 1171826-50-8 [chemicalbook.com]

- 2. 1171826-50-8|2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate | 101349-95-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 2-chloro-4-(methylsulfonyl)benzaldehyde (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 11. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 12. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 13. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]

- 14. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 17. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 18. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

- 19. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 20. Page loading... [guidechem.com]

- 21. Sulfone synthesis by oxidation [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Chlorinated Benzylic Alcohols: Synthesis, Properties, and Applications for the Modern Chemist

Introduction: The Versatile Role of Chlorinated Benzylic Alcohols in Chemical Synthesis

Chlorinated benzylic alcohols and their corresponding chlorides are pivotal intermediates in the landscape of organic synthesis and medicinal chemistry. Their importance lies in the facile conversion of the hydroxyl or chloro group into a wide array of functionalities, making them valuable building blocks for complex molecules. Benzyl chlorides and their derivatives, for instance, are key precursors for many functional polymers.[1] The conversion of alcohols to their corresponding chlorides is one of the most utilized transformations in the discovery of new drugs and is a significant area of research in the synthesis of active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of chlorinated benzylic alcohols, offering insights for researchers, scientists, and professionals in drug development.

I. Synthesis of Chlorinated Benzylic Alcohols: A Tale of Selectivity and Efficiency

The synthesis of benzyl chlorides from benzylic alcohols is a fundamental transformation, yet one that requires careful consideration of the reagent and reaction conditions to avoid unwanted side reactions. The hydroxyl group is a poor leaving group and typically requires activation for substitution to occur under mild conditions.[3]

A. Direct Chlorination of Benzylic Alcohols: Key Methodologies

Several methods have been developed for the direct chlorination of benzylic alcohols, each with its own set of advantages and limitations. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

A highly effective method for the rapid and chemoselective chlorination of benzylic alcohols employs 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of dimethyl sulfoxide (DMSO).[4][5] This system is lauded for its neutral reaction conditions, making it compatible with acid-labile functional groups.[4][5] The reaction is typically fast, with near-quantitative yields achieved in as little as 10 to 40 minutes.[4][5] A key advantage of this method is its remarkable selectivity for benzylic alcohols over aliphatic alcohols.[4][5]

The proposed mechanism involves the formation of an electrophilic intermediate from the reaction of TCT and DMSO. The benzylic alcohol then attacks this intermediate, forming an O-alkoxy sulfonium salt. A subsequent SN2 attack by a chloride ion on the benzylic carbon affords the benzyl chloride and regenerates the DMSO catalyst.[6]

Experimental Protocol: Chlorination of 4-Methoxybenzyl Alcohol using TCT/DMSO [5][6]

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), stir a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) (1.2 equivalents) and dimethyl sulfoxide (DMSO) (0.2 equivalents) in anhydrous acetonitrile (5 mL) at room temperature for 30 minutes.

-

Reaction: Add a solution of 4-methoxybenzyl alcohol (1 equivalent) in anhydrous acetonitrile (5 mL) to the flask.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Table 1: Chlorination of Substituted Benzyl Alcohols with TCT and Catalytic DMSO in Acetonitrile [6]

| Entry | Substrate (Benzyl Alcohol Derivative) | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | 5 | >95 |

| 2 | 4-Methylbenzyl alcohol | 3.5 | >95 |

Diagram 1: Proposed Mechanism for TCT/DMSO Chlorination

Caption: Proposed mechanism of benzyl alcohol chlorination using TCT and DMSO.

Aluminum trichloride (AlCl₃), a readily available and inexpensive Lewis acid, serves as an efficient reagent for the chlorination of primary and secondary benzylic alcohols.[3] This method offers high conversion rates and excellent selectivity.[3]

The plausible mechanism involves the coordination of the Lewis acidic AlCl₃ to the hydroxyl group of the benzyl alcohol, enhancing its leaving group ability. Subsequent nucleophilic attack by a chloride ion results in the formation of the corresponding benzyl chloride.

Experimental Protocol: Chlorination of 3-Methylbenzyl Alcohol using AlCl₃ [3]

-

Reaction Setup: In a reaction vessel, add 3-methylbenzyl alcohol to a suitable solvent.

-

Reagent Addition: Add aluminum trichloride (AlCl₃) to the solution.

-

Reaction: Stir the mixture at the appropriate temperature for the required duration.

-

Workup: Cool the mixture to room temperature and add water to hydrolyze the excess AlCl₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous Na₂CO₃ and concentrate to dryness. The crude product can be purified by recrystallization or distillation.

Table 2: Chlorination of Substituted Benzyl Alcohols with AlCl₃

| Entry | Substrate (Benzyl Alcohol Derivative) | Product (Benzyl Chloride Derivative) | Yield (%) |

| 1 | 2-Methylbenzyl alcohol | 2-Methylbenzyl chloride | 56 |

| 2 | 3-Methylbenzyl alcohol | 3-Methylbenzyl chloride | 85 |

| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzyl chloride | 70 |

| 4 | 2,3-Dimethylbenzyl alcohol | 2,3-Dimethylbenzyl chloride | 90 |

| 5 | 2-Methoxybenzyl alcohol | 2-Methoxybenzyl chloride | 60 |

| 6 | 3-Methoxybenzyl alcohol | 3-Methoxybenzyl chloride | 60 |

Adapted from Ma, H., et al. (2012).[3]

-

Thionyl Chloride (SOCl₂): A classic reagent for converting alcohols to chlorides. However, its reaction with benzyl alcohols can sometimes lead to the formation of bis(benzyl) sulfites, depending on the electronic nature of the substituents on the aromatic ring.[7]

-

N-Chlorosuccinimide (NCS): In combination with a photocatalyst, NCS can be used for the chlorination of benzylic C-H bonds under visible light, providing a mild and scalable method.[8]

-

Hydrogen Chloride (HCl): The reaction of benzyl alcohol with HCl can produce benzyl chloride, and this process can be optimized for continuous flow synthesis.[2][9]

II. Physicochemical Properties and Reactivity

A. Reactivity Profile

Chlorinated benzylic alcohols are characterized by the reactive C-Cl bond at the benzylic position. This makes them susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as ethers, esters, amines, and nitriles.[1] The reactivity can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to stabilize the carbocation intermediate in an SN1-type mechanism, while electron-withdrawing groups may favor an SN2 pathway.

B. Spectroscopic Characterization

The structural elucidation of chlorinated benzylic alcohols relies on standard spectroscopic techniques:

-

¹H NMR: The benzylic protons (Ar-CH₂-Cl) typically appear as a singlet in the range of δ 4.5-4.8 ppm.

-

¹³C NMR: The benzylic carbon (Ar-CH₂-Cl) signal is usually observed around δ 45-50 ppm.

-

IR Spectroscopy: The C-Cl stretching vibration is typically found in the fingerprint region, between 700-800 cm⁻¹.[10]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

For example, in the vibrational spectrum of 2,6-dichlorobenzyl alcohol, the C-Cl stretching modes were assigned to bands observed at 829 and 786 cm⁻¹ in the IR spectrum.[10]

III. Applications in Synthesis and Drug Discovery

The utility of chlorinated benzylic alcohols stems from their role as versatile synthetic intermediates.

A. In Organic Synthesis

They are fundamental precursors for a variety of organic transformations:

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form ethers.[1]

-

Esterification: Reaction with carboxylates to produce esters.

-

Gabriel Synthesis and other Aminations: Introduction of nitrogen-containing functional groups.

-

Cyanation: Reaction with cyanide salts to form nitriles, which can be further elaborated.

-

Grignard and Organolithium Reactions: Formation of new carbon-carbon bonds.

B. In Medicinal Chemistry and Drug Development

Chlorine is a common element in many pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[11] Over 250 FDA-approved drugs contain chlorine.[11] Chlorinated benzylic alcohols and their derivatives are therefore valuable starting materials in the synthesis of APIs. For example, the selective chlorination of gastrodin, a neuromedicine, opens up avenues for the synthesis of new derivatives with potentially enhanced biological activity.[4][5]

IV. Troubleshooting Common Synthetic Challenges

The chlorination of benzylic alcohols is not without its challenges. Understanding and mitigating potential side reactions is crucial for a successful synthesis.

Table 3: Troubleshooting Guide for Benzyl Alcohol Chlorination [6]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Benzyl Chloride | - Incomplete reaction- Side reactions (oxidation, ether formation)- Hydrolysis of the product | - Optimize reaction time and temperature.- Use a highly selective chlorination system like TCT/DMSO.- Ensure anhydrous conditions. |

| Formation of Benzaldehyde (Oxidation) | - Use of an oxidizing chlorinating agent- Presence of oxygen | - Select a chlorinating agent with low oxidizing potential.- Perform the reaction under an inert atmosphere (nitrogen or argon). |

| Formation of Dibenzyl Ether | - Acid-catalyzed dehydration or reaction of benzyl chloride with unreacted benzyl alcohol | - Use neutral or mildly acidic reaction conditions. |

| Formation of Ring-Chlorinated Byproducts | - Generation of strong electrophilic chlorine species | - Use a chlorination system that does not promote electrophilic aromatic substitution.- Consider protecting groups on a highly activated aromatic ring. |

| Difficulty in Purification | - Similar physical properties of benzyl chloride and benzyl alcohol (boiling point, polarity) | - Optimize chromatography with a less polar eluent system.- Perform an aqueous workup to convert any remaining benzyl alcohol into a more polar species before chromatography. |

Diagram 2: Common Side Reactions in Benzyl Alcohol Chlorination

Caption: Overview of desired chlorination and common side reactions.

V. Conclusion

Chlorinated benzylic alcohols are indispensable tools in the arsenal of the modern synthetic chemist. The development of mild and selective chlorination methods, such as the TCT/DMSO system, has significantly expanded their utility, particularly for complex and sensitive substrates. A thorough understanding of the reaction mechanisms, potential side reactions, and appropriate analytical techniques is paramount for leveraging these versatile intermediates to their full potential in both academic research and industrial applications, especially in the ever-evolving field of drug discovery.

VI. References

-

Geng, R. F., Zhou, J. D., & Zhao, Y. Y. (n.d.). MINI REVIEW Conversion Reaction of Benzyl-Type Chlorinated Hydrocarbons into Functional Groups.

-

Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal.

-

Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919–3924.

-

Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide. (n.d.). Benchchem.

-

Muthusamy, R. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate.

-

Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124.

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. (n.d.). Who we serve.

-

Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.

-

article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. (n.d.). American Institute of Chemists.

-

Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PubMed.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

3-Chlorobenzyl alcohol. (n.d.). PubChem.

-

Benzenemethanol, 2-chloro-. (n.d.). NIST WebBook.

-

Sarzyński, D. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

-

Gemoets, H. P. L., La-Venia, A., & Hessel, V. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. TUE Research portal - Eindhoven University of Technology.

-

ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. (2010). ResearchGate.

-

Substituted benzyl alcohol chlorinations. (2022). ResearchGate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. research.tue.nl [research.tue.nl]

- 3. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

- 4. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Sulfone-Substituted Phenyl Methanols: A Physicochemical and Strategic Overview for Drug Development

An In-Depth Technical Guide for Researchers

Foreword

In the landscape of modern medicinal chemistry, the sulfone moiety has emerged as a uniquely versatile functional group, prized for its ability to modulate key physicochemical properties and engage in critical biological interactions.[1][2][3] When incorporated into a phenyl methanol scaffold, the resulting molecule presents a compelling profile for drug development professionals. The sulfone group, a potent hydrogen bond acceptor and electron-withdrawing entity, dramatically influences the properties of the adjacent aromatic ring and the benzylic alcohol. This guide provides a comprehensive exploration of the physical and chemical properties of these compounds, moving beyond a simple recitation of data to explain the strategic rationale behind their characterization and application in drug discovery programs.

The Sulfone-Phenyl Methanol Scaffold: A Strategic Introduction

The combination of a sulfone, a phenyl ring, and a benzylic methanol creates a scaffold with a rich interplay of electronic and steric properties.

-

The Sulfone Group (-SO₂-): This is not merely a solubilizing group. Its strong electron-withdrawing nature acidifies the benzylic proton and modulates the pKa of the hydroxyl group. As a powerful hydrogen bond acceptor with two oxygen atoms, it can form strong, directional interactions with biological targets.[1] Its polarity often helps lower the overall lipophilicity of a molecule, which can improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

The Phenyl Ring: This aromatic core provides a rigid scaffold for orienting substituents and can engage in π-stacking or hydrophobic interactions within a target's binding pocket. The substitution pattern on this ring is a primary handle for medicinal chemists to fine-tune properties.

-

The Phenyl Methanol (-CH₂OH): The benzylic alcohol is a key functional group. It can act as both a hydrogen bond donor and acceptor. However, its presence also introduces a potential metabolic liability, as benzylic alcohols can be oxidized or undergo sulfation in vivo.[4][5] Understanding and controlling this reactivity is paramount.

This guide will dissect the critical physicochemical parameters—pKa, lipophilicity, and solubility—that dictate the "drug-likeness" of these molecules and provide robust, field-proven protocols for their determination.

Synthesis and Spectroscopic Characterization

A foundational understanding of a compound begins with its synthesis and structural confirmation.

General Synthetic Routes

The synthesis of sulfone-substituted phenyl methanols typically involves two primary strategies:

-

Oxidation of Precursors: A common and often high-yielding method involves the oxidation of the corresponding sulfide (thioether) to the sulfone.[6] This is often achieved using reagents like Oxone or m-CPBA. The starting sulfide can be prepared via various C-S coupling reactions.

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to form the C-S bond, for instance, by reacting an aryl halide with a sulfinate salt.[7] Alternatively, benzylic alcohols can react directly with sulfinyl chlorides under specific conditions to yield the target sulfones.[7][8]

Spectroscopic Fingerprints

Unambiguous characterization is essential. A combination of spectroscopic techniques provides a complete structural picture.

-

¹H NMR Spectroscopy: The proton spectrum is highly informative. The benzylic protons (-CH₂-) typically appear as a singlet or doublet, with a chemical shift influenced by the electronic nature of the phenyl ring. The hydroxyl proton (-OH) is often a broad singlet, and its presence can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: Provides the carbon framework of the molecule. The chemical shift of the benzylic carbon is a key indicator.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Expect to see a broad O-H stretch for the alcohol around 3300-3400 cm⁻¹, C-H stretches for the aromatic ring and CH₂ group, and strong, characteristic asymmetric and symmetric S=O stretches for the sulfone group, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.[9]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity and purity.

Critical Physicochemical Properties in Drug Discovery

The success of a drug candidate is intimately tied to its physicochemical properties. For sulfone-substituted phenyl methanols, a delicate balance must be achieved.

Acidity and Ionization State (pKa)

Why it Matters: The ionization state of a molecule at physiological pH (typically 7.4) governs its solubility, membrane permeability, and binding affinity to its target.[10] The benzylic alcohol is weakly acidic, but its pKa can be significantly influenced by substituents on the phenyl ring, particularly the powerful electron-withdrawing sulfone group. Understanding the pKa is crucial for predicting its behavior in the body.

Experimental Determination: UV-spectrophotometry is a robust method for pKa determination.[10][11] The method relies on the principle that the ionized and non-ionized forms of a compound have different UV absorption spectra. By measuring the absorbance across a range of pH values, a titration curve is generated, from which the pKa can be accurately calculated.[12]

Lipophilicity (LogP and LogD)

Why it Matters: Lipophilicity, the "greasiness" of a molecule, is a primary driver of its ability to cross biological membranes.[13] It is a key component of predictive models like Lipinski's Rule of 5.[13][14]

-

LogP is the partition coefficient of the neutral molecule between octanol and water.[15][16]

-

LogD is the distribution coefficient at a specific pH, accounting for both ionized and neutral species.[10][13] For ionizable compounds like phenyl methanols, LogD at pH 7.4 is the more physiologically relevant parameter.[13]

The polar sulfone and hydroxyl groups decrease lipophilicity, while the phenyl ring increases it. Medicinal chemists must carefully balance these features to achieve optimal membrane permeability without sacrificing aqueous solubility.

Experimental Determination: The "gold standard" is the shake-flask method, where the compound is partitioned between n-octanol and a buffered aqueous phase.[10][13] After equilibration, the concentration in each phase is determined by HPLC, allowing for the direct calculation of LogP or LogD.

Aqueous Solubility

Why it Matters: A compound must be in solution to be absorbed and to interact with its target.[17][18] Poor solubility is a major cause of failure for drug candidates, leading to unreliable bioassay results and poor bioavailability.[17][19][20] A common goal for discovery compounds is an aqueous solubility of >60 µg/mL.[18][21]

Experimental Determination: Two types of solubility assays are common in drug discovery:

-

Kinetic Solubility: This high-throughput method is used for early-stage screening.[18][19][21] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer. Nephelometry (light scattering) is a common detection method.[18][19][21]

-

Thermodynamic (Equilibrium) Solubility: This method provides the true solubility of the most stable crystal form of the compound at equilibrium.[17][19][21] It involves incubating an excess of the solid compound in buffer for an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[19][20]

Structure-Activity and Property Relationships (SAR/SPR)

The true power of this scaffold lies in the ability to systematically modify its structure to optimize both biological activity (SAR) and physicochemical properties (SPR). The introduction of various substituents on the phenyl ring can have profound and predictable effects.

Table 1: Illustrative Structure-Property Relationships for (4-(methylsulfonyl)phenyl)methanol Derivatives

| Substituent (R) at C2 Position | Calculated LogP (cLogP) | Predicted pKa (Alcohol) | Expected Impact on Aqueous Solubility | Rationale |

| -H (Parent) | 1.2 | ~15.0 | Moderate | Baseline compound with balanced properties. |

| -Cl | 1.9 | ~14.5 | Decrease | Increased lipophilicity and weak electron-withdrawing effect. |

| -F | 1.4 | ~14.6 | Minor Change | Similar size to -H but more electronegative; minimal lipophilicity increase. |

| -OCH₃ | 1.1 | ~15.2 | Increase | H-bond acceptor; slightly decreases lipophilicity. Weak electron-donating effect. |

| -NH₂ | 0.5 | ~15.4 | Significant Increase | Potent H-bond donor/acceptor; significantly reduces lipophilicity. |

Note: Data are illustrative and intended to show trends. Actual values must be determined experimentally.

Detailed Experimental Protocols

Adherence to validated, robust protocols is the cornerstone of reproducible science. The following sections provide step-by-step methodologies for determining the key physicochemical parameters discussed.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel sulfone-substituted phenyl methanol candidate.

Caption: High-level workflow for synthesis and characterization.

Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol provides a self-validating system for determining the distribution coefficient at physiological pH.

Principle: A compound is partitioned between two immiscible phases, n-octanol (surrogate for lipid membranes) and phosphate-buffered saline (PBS) at pH 7.4. The ratio of concentrations at equilibrium defines LogD₇.₄.

Materials:

-

Test Compound

-

n-Octanol (HPLC grade, pre-saturated with PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

HPLC system with UV detector

-

2 mL glass vials

-

Vortex mixer and shaker/rotator

Procedure:

-

Preparation: Pre-saturate the solvents by vigorously mixing equal volumes of n-octanol and PBS (pH 7.4) for 1 hour, then allowing the layers to separate overnight. Use the resulting octanol-saturated PBS and PBS-saturated octanol for the experiment. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in the organic phase (PBS-saturated n-octanol).

-

Partitioning: In a 2 mL glass vial, combine 500 µL of the stock solution with 500 µL of the aqueous phase (octanol-saturated PBS).

-

Equilibration: Cap the vial tightly and vortex for 1 minute. Place on a shaker/rotator and agitate at room temperature for 2 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer. Be extremely careful not to disturb the interface.

-

Quantification:

-

Prepare a standard curve for the compound using HPLC.

-

Dilute the sampled aliquots appropriately and inject them into the HPLC system.

-

Determine the concentration of the compound in the octanol phase ([C]ₒ) and the aqueous phase ([C]ₐ) from the standard curve.

-

-

Calculation:

-

Calculate D₇.₄ = [C]ₒ / [C]ₐ

-

Calculate LogD₇.₄ = log₁₀(D₇.₄)

-

Validation Check: The sum of the mass of the compound recovered from both phases should be within 90-110% of the initial mass added. This confirms that no significant amount of compound was lost to adsorption on the vial walls.

Caption: Experimental workflow for LogD determination.

Conclusion and Future Outlook

Sulfone-substituted phenyl methanols represent a valuable and highly modulatable chemical scaffold for drug discovery. Their utility stems from the powerful electronic and steric influence of the sulfone group, which allows for the fine-tuning of critical physicochemical properties like solubility, lipophilicity, and pKa. A thorough and early characterization of these properties, using robust and validated protocols as described herein, is not an academic exercise but a critical step in mitigating risk and increasing the probability of success in a drug development campaign. By understanding the causality behind these properties and their impact on a compound's biological journey, researchers can more intelligently design and select candidates with a higher likelihood of becoming effective therapeutics.

References

-